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Compound of Interest

Compound Name: (1E)-indan-1-one oxime
CAS No.: 3349-60-8
Cat. No.: B3415702
Get Quote
. J

CAS: 3349-60-8 | Formula: C

H

NO | Mol.[1][2][3][4] Weight: 147.17 g/mol [1][3][4]

Executive Summary

(1E)-Indan-1-one oxime represents the thermodynamically stable geometric isomer of the
oxime derivative of 1-indanone.[3] It serves as a critical chiral template precursor in the
synthesis of 1-aminoindans (e.g., Rasagiline) and undergoes stereospecific Beckmann
rearrangement to form dihydroquinolinones. This guide explicates the molecular geometry,
stereoelectronic factors governing the E-selectivity, and the spectroscopic signatures required

for unambiguous identification.

Molecular Geometry & Stereochemistry
Configuration Assignment (Cahn-Ingold-Prelog)
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The stereochemistry of the C=N double bond is defined by the spatial arrangement of the
highest priority groups on each atom.[3]

e At C1l: The aromatic ring carbon (C7a) has priority over the methylene carbon (C2) due to
atomic number connectivity (

VS

)

e At N: The hydroxyl group (-OH) has priority over the lone pair.[3]

In the (1E)-isomer, the high-priority hydroxyl group and the high-priority aromatic ring are on
opposite sides of the double bond (German: Entgegen).[3]

o Geometry: The -OH group is oriented syn to the methylene bridge (C2) and anti to the
benzene ring.[3]

o Stability: The (1E) configuration is thermodynamically favored over the (1Z) isomer. The (12)
isomer suffers from significant steric repulsion and electrostatic clash between the oxygen
lone pairs and the peri-hydrogen (H7) of the benzene ring.

Conformational Analysis

The indan skeleton consists of a fused benzene and cyclopentene ring. While the benzene ring
is planar, the five-membered ring in (1E)-indan-1-one oxime adopts a slight envelope
conformation.[3]

e Planarity: The C1=N-O moiety is conjugated with the aromatic system, inducing planarity
across the C7a-C1-N-O tract.[3]

e Bond Parameters (Calculated/X-ray derived):
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Parameter Value (Approx.) Description
Typical for conjugated oximes;
Bond Length (C=N) 1.28-1.30 A shorter than imines due to
resonance.[3]
Bond Length (N-O) 1.40-1.42 A Single bond character.
Deviates from ideal 120° due
Bond Angle (C1-N-O) 112° —115° _ _
to lone pair repulsion.[3]
] Anti-periplanar orientation in
Torsion (C7a-C1-N-O) 180°

the (E)-isomer.[3]

Visualization of Isomerism

The following diagram illustrates the equilibrium and the specific steric clash that destabilizes

the Z-isomer.
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Figure 1: Synthetic pathways and stability relationship betwee

n E and Z isomers.[3] The (E)-

iIsomer minimizes steric interaction with the aromatic peri-proton.

Spectroscopic Characterization

Differentiation between the (E) and (Z) isomers is most reliably achieved via

H-NMR, exploiting the anisotropic deshielding effect of the oxi

me hydroxyl group.

© 2026 BenchChem. All rights reserved. 3/8

Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://www.benchchem.com/product/b3415702/docs?utm_src=pdf-body-img#structural-geometric-characterization-of-1e-indan-1-one-oxime
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance ( H-NMR)

Data based on 400 MHz in CDCI

] . Mechanistic
Proton (1E)-Isomer (Major) (1Z)-lsomer (Minor) .
Explanation

Critical Diagnostic: In
the (Z2)-isomer, H-7 is
syn to the OH group,
H-7 (Aromatic) 7.67 (d) 8.43 (d) experiencing strong
deshielding from the
oxygen lone pairs.[3]

In (E), it is remote.

Chemical shift varies

with concentration/H-
8.79 (brs) 8.35 (brs) bonding, but distinct.

[3]

Oxime -OH

Slight upfield shift in Z

due to proximity to the
2.96 - 3.00 (m) 2.83-2.87 (m) lone pair of Nitrogen.

[3]

C2-H

(Methylene)

Crystallography & Packing

In the solid state, (1E)-indan-1-one oxime crystallizes to form centrosymmetric dimers or
polymeric chains driven by intermolecular Hydrogen Bonding (

)[3]
e Crystal System: Monaoclinic (typical for planar oximes).[5]

e Melting Point: 146.5 — 150.0 °C (Pure E-isomer). The Z-isomer melts lower (~137 °C) and
often converts to E upon heating.[3]

Experimental Protocols
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Synthesis of (1E)-Indan-1-one Oxime

This protocol maximizes the yield of the thermodynamic (E) isomer.[3]

Reagents: Charge a reaction vessel with 1-indanone (1.0 eq), Hydroxylamine hydrochloride
(1.5 eq), and Sodium Acetate (1.5 eq) or Pyridine (solvent/base).

Solvent: Ethanol/Water (3:1 v/v).

Reflux: Heat the mixture at 70-80 °C for 2—4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
o Rf (E-isomer): ~0.33[3][6]

o Rf (Z-isomer): ~0.17[3][6]

Workup: Evaporate ethanol. Dilute with water.[3] The product precipitates as a white solid.

Purification: Recrystallize from aqueous ethanol. This selectively crystallizes the (E)-isomer,
leaving the more soluble (Z)-isomer in the mother liquor.[3]

Beckmann Rearrangement (Stereochemical Proof)

The reaction of the oxime with reagents like PPA (Polyphosphoric acid) or SOCI

confirms the (E) geometry via the migration of the group anti to the leaving hydroxyl.

Substrate: (1E)-Indan-1-one oxime.
Migrating Group: The Phenyl ring (C7a) is anti to the OH.
Product:3,4-Dihydroquinolin-2(1H)-one (a 6-membered lactam).[3]

Note: If the (Z2)-isomer were predominant, the alkyl group (C2) would migrate, yielding the
isoquinolinone derivative. The exclusive formation of the quinolinone confirms the (E)
structure.

H+/PPA Ring Expansion
(1E)-Indan-1-one Oxime -H20 Transition State (5 -> 6 membered) 3,4-Dihydroquinolin-2(1H)-one
(OH anti to Phenyl) [1,2]-Phenyl Shift (Lactam)
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Figure 2: Stereospecific Beckmann rearrangement pathway.[3] The migration of the phenyl
group confirms the anti-relationship between the OH and the aromatic ring in the (E)-isomer.

Applications in Drug Design

o Chiral Amine Synthesis: Catalytic hydrogenation (Pd/C, H

) or reduction with hydride reagents reduces the C=N bond to form 1-aminoindan.[3] Note
that while the oxime is achiral, the reduction creates a stereocenter at C1. Enantioselective
reduction is a key step in manufacturing Rasagiline (Parkinson's therapeutic).

e Pharmacophore: The rigid indan scaffold serves as a bioisostere for phenyl-ethyl amines.[3]
The oxime moiety provides a hydrogen bond donor/acceptor motif utilized in experimental
Acetylcholinesterase (AChE) reactivators for organophosphate poisoning treatment.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3415702/docs?utm_src=pdf-body-img#structural-geometric-characterization-of-1e-indan-1-one-oxime
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://encyclopedia.pub/entry/18557
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://www.benchchem.com/product/b3415702?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. researchgate.net [researchgate.net]

. Organic Syntheses Procedure [orgsyn.org]

°
~ (o)) ol B~ w N -

. encyclopedia.pub [encyclopedia.pub]

. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

. 1-Indanone oxime | COHONO | CID 5383710 - PubChem [pubchem.ncbi.nlm.nih.gov]
. CAS 3349-60-8: 2,3-Dihydro-1H-inden-1-one oxime [cymitquimica.com]

. 1-INDANONE OXIME | 3349-60-8 [chemicalbook.com]

e To cite this document: BenchChem. [Structural & Geometric Characterization of (1E)-Indan-
1-one Oxime]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3415702/docs#structural-geometric-characterization-

of-1e-indan-1-one-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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